Proquinazid

Content Navigation

Powdery mildew resistance to DMIs (Y136F) and QoIs (G143A) causes field failures. Proquinazid (FRAC 13) overcomes this via unique signal transduction inhibition and vapor-phase redistribution, maintaining efficacy against quinoxyfen-resistant strains.

- Inhibits spore germination/appressorium formation at

CAS Number

Product Name

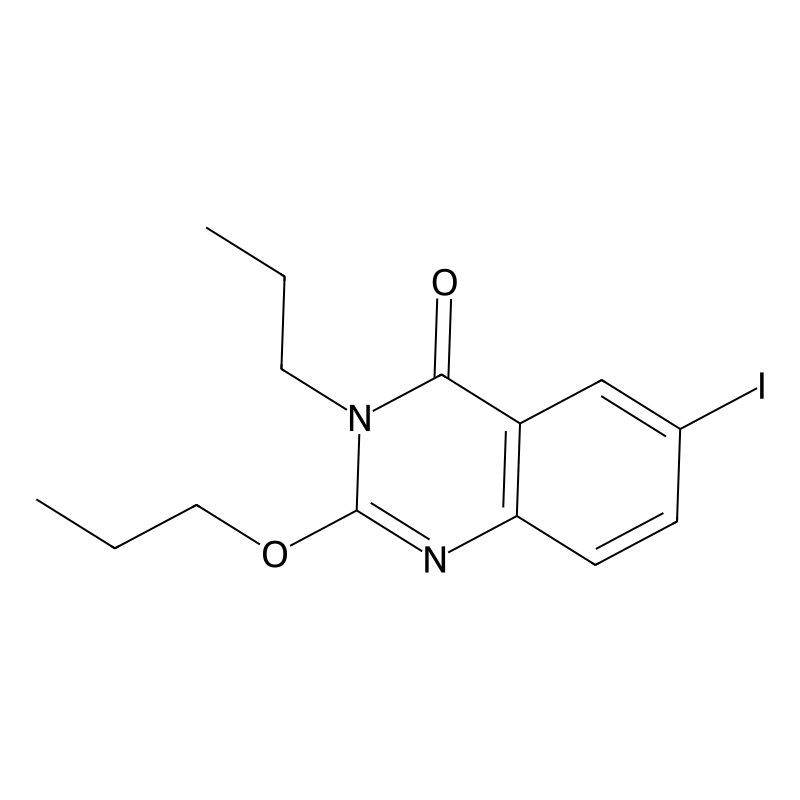

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Proquinazid is a highly active, preventive azanaphthalene fungicide (FRAC Code 13) primarily utilized for the control of powdery mildew in cereals, grapes, and specialty crops. Unlike conventional multi-site protectants, proquinazid operates at very low application rates by inhibiting fungal spore germination and appressorium formation. For agrochemical procurement and formulation development, its primary value lies in its localized systemic activity, unique vapor-phase redistribution, and distinct mode of action that interferes with fungal signal transduction. This makes it a critical active ingredient for managing pathogen populations that have developed resistance to standard sterol demethylation inhibitors (DMIs) and quinone outside inhibitors (QoIs) [1].

Substituting proquinazid with generic legacy fungicides, such as older DMIs (e.g., myclobutanil), QoIs (e.g., azoxystrobin), or even its closest structural analog quinoxyfen, often leads to field failures and resistance breakthroughs. QoI and DMI fungicides face widespread resistance due to saturated genetic mutations (e.g., G143A and Y136F) in target pathogen populations. While quinoxyfen shares the FRAC 13 classification, it has been withdrawn in several major regulatory zones (such as the EU) due to resistance shifts where isolate EC50 values have spiked dramatically. Proquinazid maintains robust efficacy against many quinoxyfen-resistant strains and offers superior vapor-phase protection of untreated foliage, making it non-interchangeable for high-reliability crop protection formulations [1].

Efficacy Against Quinoxyfen-Resistant Strains

While quinoxyfen and proquinazid both belong to the azanaphthalene class, their cross-resistance profiles are not perfectly symmetrical. In populations of powdery mildew (e.g., Erysiphe necator and Blumeria graminis) where quinoxyfen resistance has emerged, isolates can exhibit quinoxyfen EC50 values escalating up to 100 mg/L. In contrast, proquinazid maintains significantly higher activity against these same quinoxyfen-resistant isolates, with baseline EC50 values remaining extremely low (often <0.05 mg/L) and field performance unaffected. This incomplete cross-resistance allows proquinazid to succeed where the older benchmark fails [1].

| Evidence Dimension | Fungicide sensitivity (EC50) in resistant isolates |

| Target Compound Data | Maintains high activity (baseline EC50 often <0.05 mg/L) |

| Comparator Or Baseline | Quinoxyfen (EC50 escalating up to 100 mg/L in adapted isolates) |

| Quantified Difference | Proquinazid overcomes high-level quinoxyfen resistance, maintaining efficacy at commercial doses despite up to a 2000-fold EC50 shift in the comparator. |

| Conditions | In vitro isolate sensitivity assays and field performance monitoring. |

Procurement teams must prioritize proquinazid over quinoxyfen to ensure formulation efficacy in regions with established FRAC 13 resistance pressures.

Vapor-Phase Redistribution and Canopy Protection

A critical differentiator for proquinazid is its ability to protect untreated plant tissues via local vapor movement. Compared to strictly contact fungicides like chlorothalonil, which require complete and uniform spray coverage to prevent infection, proquinazid redistributes within the crop canopy. Studies demonstrate that even at low application rates (e.g., 50 g a.i./ha), proquinazid's vapor phase activity effectively inhibits spore germination and appressorium formation on adjacent, unsprayed leaves. This localized volatility compensates for suboptimal spray deposition, providing a significant performance advantage over non-volatile baseline protectants [1].

| Evidence Dimension | Protection of untreated adjacent foliage |

| Target Compound Data | High vapor-phase redistribution (protects untreated leaves at 50 g a.i./ha) |

| Comparator Or Baseline | Contact protectants like Chlorothalonil (Zero vapor-phase redistribution) |

| Quantified Difference | Proquinazid provides localized systemic and vapor-phase protection to unsprayed adjacent foliage, whereas contact baselines require 100% physical coverage. |

| Conditions | Canopy spray coverage and adjacent leaf infection assays. |

Formulators can rely on proquinazid to deliver robust disease control even under challenging field application conditions where perfect coverage is mechanically impossible.

Dual Mechanism: Fungal Inhibition and Host Defense

Beyond direct fungicidal activity, transcriptomic profiling reveals that proquinazid uniquely modulates host plant biology. When applied to plants inoculated with powdery mildew, proquinazid stimulates the expression of host defense genes, including those in ethylene-mediated response pathways, phytoalexin biosynthesis, and pathogenesis-related (PR) proteins. This dual mechanism—directly disrupting fungal signal transduction while simultaneously priming the host's innate immune response—differentiates proquinazid from standard sterol biosynthesis inhibitors (DMIs), which rely solely on direct fungal toxicity [1].

| Evidence Dimension | Host defense gene upregulation (Transcript accumulation) |

| Target Compound Data | Significant upregulation of host PR and ethylene-response genes |

| Comparator Or Baseline | Standard DMIs / Pathogen alone (Lacks broad host-defense priming) |

| Quantified Difference | Proquinazid exhibits a dual mechanism (fungal signal disruption + host immune activation) absent in conventional single-site inhibitors. |

| Conditions | Microarray analysis of transcript accumulation over 48 hours post-inoculation. |

This dual-action profile reduces the likelihood of rapid resistance development, making proquinazid a highly durable asset in long-term crop protection portfolios.

High-Performance Anti-Resistance Formulations

Proquinazid is the optimal choice for formulating emulsifiable concentrates (ECs) designed to combat powdery mildew strains that have developed saturated resistance to QoI (strobilurin) and DMI (azole) fungicides. Its distinct mode of action and efficacy against quinoxyfen-resistant isolates make it a critical rotational component for modern agronomic programs [1].

Vapor-Active Crop Protection Products

Due to its documented vapor-phase redistribution, proquinazid is highly suited for agricultural applications in dense canopy crops (e.g., viticulture and winter cereals) where achieving complete spray coverage is mechanically challenging. It serves as a benchmark for evaluating volatility-driven efficacy in new formulation matrices [2].

IPM and Host-Defense Research

Proquinazid's unique ability to upregulate host pathogenesis-related (PR) genes and ethylene-mediated pathways makes it a valuable chemical probe in research focused on dual-action agrochemicals that combine direct fungicidal activity with plant immune priming [3].

References

- [1] Evolution of Fungicide Resistant Pathogens in Grapes: Erysiphe necator, Plasmopara viticola, and Botrytis cinerea. American Journal of Enology and Viticulture, 2024.

- [2] Recently Introduced Powdery Mildew Fungicides. ResearchGate.

- [3] Proquinazid Activates Host Defense Gene Expression in Arabidopsis thaliana. CABI Digital Library.

XLogP3

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)

Explore Compound Types